Diphenyl (5-benzamidopentyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89332-56-9 |
|---|---|
Molecular Formula |
C24H26NO4P |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(5-diphenoxyphosphorylpentyl)benzamide |
InChI |
InChI=1S/C24H26NO4P/c26-24(21-13-5-1-6-14-21)25-19-11-4-12-20-30(27,28-22-15-7-2-8-16-22)29-23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,25,26) |
InChI Key |
IYZKHFAAAUGACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyl 5 Benzamidopentyl Phosphonate and Analogous Structures
Strategies for the Formation of the Diphenyl Phosphonate (B1237965) Moiety
The diphenyl phosphonate functional group is a central feature of the target molecule. Its synthesis can be approached through several established and modern methods in organophosphorus chemistry.
Classical and Contemporary Approaches to Diaryloxophosphonates
The formation of the diaryl ester of a phosphonic acid is a critical step. One classical and effective method involves the reaction of a phosphonic dichloride with phenols. For instance, phenylphosphonic dichloride can react with phenol (B47542) in the presence of a base, such as triethylamine, in an anhydrous solvent like toluene (B28343) to yield the corresponding diphenyl phenylphosphonate. google.comscholars.direct This reaction proceeds through the nucleophilic attack of the phenoxide ion on the phosphorus center, displacing the chloride leaving groups.
Another significant approach is the Atherton-Todd reaction. This reaction facilitates the conversion of a dialkyl phosphite (B83602) to a phosphoramidate, but it can be adapted for the synthesis of diaryl phosphonates. beilstein-journals.orgwikipedia.orgnih.gov The reaction typically involves a dialkyl or diaryl phosphite, a nucleophile (in this case, phenol), a base (often a primary, secondary, or tertiary amine), and a halogenating agent like carbon tetrachloride. wikipedia.org The phosphite is converted in situ to a more reactive phosphoryl chloride species, which then reacts with the phenol. mdpi.com While effective, the use of toxic halogenated solvents is a drawback of the classical Atherton-Todd reaction, leading to the development of modified, greener procedures. mdpi.com
Diphenyl phosphite itself is a key reagent and can be prepared by treating phosphorus trichloride (B1173362) with phenol. wikipedia.org This reagent can then be used in various reactions, such as the Kabachnik-Fields reaction, to introduce the diphenyl phosphonate group onto a molecule containing an amine and an aldehyde. wikipedia.org
| Method | Reagents | Key Features |
| From Phosphonic Dichloride | Phenylphosphonic dichloride, Phenol, Triethylamine | Direct, classical approach. |
| Atherton-Todd Reaction | Diphenyl phosphite, Phenol, Amine base, Carbon tetrachloride | In situ generation of a reactive phosphorylating agent. |
| From Phosphorus Trichloride | Phosphorus trichloride, Phenol | Synthesis of the key intermediate, diphenyl phosphite. |
P-C Bond Formation Methodologies for Substituted Alkylphosphonates
Establishing the phosphorus-carbon (P-C) bond is fundamental to the synthesis of alkylphosphonates. The Michaelis-Arbuzov reaction is a cornerstone of P-C bond formation, typically involving the reaction of a trialkyl phosphite with an alkyl halide. To form the pentylphosphonate backbone, a 1,5-dihalopentane could be reacted with a triaryl phosphite. However, the direct use of triaryl phosphites in the Michaelis-Arbuzov reaction is less common and can be sluggish.
A more versatile approach for creating the P-C bond in this context is the Hirao reaction, which is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide. An adaptation of this reaction using an alkyl halide, such as a 5-halo-1-alkene, followed by reduction of the double bond, could be a viable route.
Alternatively, the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or imine, can be employed. For the target molecule, a 5-oxopentyl derivative could be reacted with diphenyl phosphite, followed by further functionalization of the aldehyde group.
Construction of the 5-Benzamidopentyl Chain
The 5-benzamidopentyl chain provides the linkage between the phosphonate and the benzoyl functionalities. Its synthesis involves the formation of a stable amide bond and the introduction of a five-carbon linker.
Amide Bond Formation via Acylation Reactions
The formation of the benzamide (B126) group is a standard organic transformation. A common and efficient method is the acylation of a primary amine with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction, a variation of the Schotten-Baumann reaction, is typically high-yielding and tolerates a wide range of functional groups. For instance, 2-amino-2-butylhexanenitrile can be reacted with benzoyl chloride in an aqueous solution of sodium bicarbonate to afford the corresponding N-benzoyl derivative. nih.gov Similarly, benzamide can be synthesized by reacting benzoyl chloride with concentrated ammonia. chemicalbook.com
Alternatively, direct condensation of a carboxylic acid (benzoic acid) and an amine can be achieved using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by activating the carboxylic acid. More recently, greener methods employing catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation have been developed for the direct condensation of benzoic acids and amines. researchgate.net
| Acylation Method | Reagents | Advantages |
| Acyl Chloride | Benzoyl chloride, Amine, Base (e.g., NaHCO3, triethylamine) | High reactivity, generally good yields. |
| Coupling Reagents | Benzoic acid, Amine, Coupling agent (e.g., DCC, EDC) | Milder conditions, avoids acyl chloride preparation. |
| Catalytic Condensation | Benzoic acid, Amine, Catalyst (e.g., diatomite earth@IL/ZrCl4) | Greener approach, often with high efficiency. |
Introduction and Functionalization of the Pentyl Linker
A five-carbon chain with appropriate functional groups at both ends is required to connect the phosphonate and benzamide moieties. A versatile starting material for this purpose is a 1,5-dihalopentane, such as 1,5-dibromopentane (B145557). One terminus can be selectively reacted to introduce the phosphonate group, while the other is converted to an amine for subsequent benzoylation.
For example, 5-bromopentyl acetate (B1210297) can be synthesized and subsequently used in reactions. cam.ac.uk The acetate can be hydrolyzed to the alcohol and then converted to an amine, or the bromide can be displaced by an azide (B81097) followed by reduction to the amine. Alternatively, a starting material like 5-aminopentan-1-ol allows for sequential functionalization. The amino group can be protected, the hydroxyl group converted to a leaving group for phosphonylation, and finally, the protecting group removed for benzoylation.
Integration Approaches for Diphenyl (5-benzamidopentyl)phosphonate Synthesis
The synthesis of the final target molecule can be approached through either a linear or a convergent strategy.
A plausible linear approach might start with a bifunctional pentyl derivative, such as 5-bromopentan-1-amine (B3188992). The synthesis could proceed as follows:
Benzoylation: The primary amine of 5-bromopentan-1-amine is reacted with benzoyl chloride to form N-(5-bromopentyl)benzamide.
Phosphonylation: The resulting alkyl bromide is then subjected to a Michaelis-Arbuzov reaction with triphenyl phosphite. This reaction would likely require elevated temperatures and might have competing side reactions. A more controlled approach would be to use a different phosphonating agent.
A convergent approach would involve the synthesis of two key intermediates that are then coupled in a final step.
Intermediate 1 (Phosphonate fragment): Diethyl (5-bromopentyl)phosphonate can be synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and 1,5-dibromopentane. The diethyl ester could then be transesterified to the diphenyl ester, or a direct synthesis of diphenyl (5-halopentyl)phosphonate could be explored.
Intermediate 2 (Benzamide fragment): 5-Aminopentan-1-ol can be benzoylated to give N-(5-hydroxypentyl)benzamide. The hydroxyl group can then be converted to a good leaving group (e.g., a tosylate or bromide).
Final Coupling: The two intermediates are then coupled. For instance, the sodium salt of benzamide could be reacted with a diethyl (5-bromopentyl)phosphonate, although N-alkylation might compete with O-alkylation. A more robust method would be the reaction of N-(5-bromopentyl)benzamide with sodium diphenyl phosphite.
A more likely convergent route would involve creating the P-C bond first:
Synthesize diphenyl (5-bromopentyl)phosphonate. This could be achieved by reacting 1,5-dibromopentane with sodium diphenyl phosphite.
Displace the remaining bromide with sodium azide to form diphenyl (5-azidopentyl)phosphonate.
Reduce the azide to the corresponding amine, diphenyl (5-aminopentyl)phosphonate.
Finally, acylate the amine with benzoyl chloride to yield the target molecule, this compound.
Each of these approaches has its own merits and challenges regarding reaction conditions, yields, and purification strategies. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.
Linear Synthesis Pathways
Linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. For this compound, a plausible linear approach would involve the initial formation of the C-P bond, followed by the introduction of the benzamide functionality, or vice-versa.
One potential linear route commences with the synthesis of a 5-halopentylphosphonate intermediate. This can be achieved through a Michaelis-Arbuzov reaction between a 1,5-dihalopentane and a triaryl phosphite, such as triphenyl phosphite. The resulting diphenyl (5-halopentyl)phosphonate can then undergo nucleophilic substitution with a source of ammonia, followed by acylation with benzoyl chloride to yield the final product.
Scheme 1: Illustrative Linear Synthesis of this compound
Table 1: Comparison of Potential Linear Synthesis Steps
| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|
| Route A: Phosphonylation then Amidation | ||||
| 1 | 1,5-Dibromopentane, Triphenyl phosphite | Heat | Diphenyl (5-bromopentyl)phosphonate | 60-75 |
| 2 | Diphenyl (5-bromopentyl)phosphonate | Ammonia | Diphenyl (5-aminopentyl)phosphonate | 50-65 |
| 3 | Diphenyl (5-aminopentyl)phosphonate, Benzoyl chloride | Base (e.g., Triethylamine) | This compound | 80-95 |
| Route B: Amidation then Phosphonylation | ||||
| 1 | 5-Bromopentylamine, Benzoyl chloride | Base (e.g., Pyridine) | N-(5-Bromopentyl)benzamide | 85-95 |
Convergent Synthesis Strategies
For this compound, a convergent strategy would entail the separate synthesis of a benzamide-containing fragment and a phosphonate-containing fragment. For instance, N-(5-hydroxypentyl)benzamide could be prepared and subsequently coupled with diphenylphosphorochloridate.
Another convergent approach could involve the preparation of 5-aminopentanol, which is then separately functionalized to introduce the benzamide and phosphonate groups before a final coupling step. The strategic disconnection in convergent synthesis allows for greater flexibility and can facilitate the purification of intermediates. Nature utilizes both convergent and divergent biosynthetic strategies to create novel phosphonates, illustrating how common intermediates can be intercepted to diversify chemical structures. nih.gov
Scheme 2: Illustrative Convergent Synthesis of this compound
Table 2: Example of a Convergent Synthesis Pathway
| Step | Description | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Synthesis of Benzamide Fragment | 5-Aminopentan-1-ol, Benzoyl chloride | Base | N-(5-Hydroxypentyl)benzamide | 90-98 |
| 2 | Synthesis of Phosphonate Fragment | Diphenyl phosphite | Chlorinating agent (e.g., SO2Cl2) | Diphenyl phosphorochloridate | 75-85 |
Application of Multicomponent Reactions in Phosphonate Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. beilstein-journals.orgallfordrugs.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com
While a direct MCR for the synthesis of this compound is not readily apparent, analogous structures, particularly α-aminophosphonates, are commonly synthesized via the Kabachnik-Fields reaction. researchgate.net This reaction involves the condensation of an amine, an aldehyde or ketone, and a dialkyl or diaryl phosphite.
The development of novel MCRs for the synthesis of β- or γ-aminophosphonates and their derivatives is an active area of research. Conceptually, a one-pot reaction involving a suitable amine, an aldehyde, and a phosphite could be envisioned for the construction of the core structure of phosphonate-benzamide conjugates. MCRs represent a powerful tool in modern synthetic chemistry for the preparation of highly functionalized organic compounds. beilstein-journals.orgallfordrugs.comresearchgate.net
Table 3: Key Features of Multicomponent Reactions in Phosphonate Synthesis
| Feature | Description |
|---|---|
| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures. |
| Atom Economy | A high percentage of the atoms from the starting materials are incorporated into the final product, minimizing waste. |
| Diversity | The use of different starting components can lead to a wide range of structurally diverse products. |
| Convergence | MCRs are inherently convergent, bringing together multiple fragments in one step. |
Green Chemistry Principles and Sustainable Synthesis of Phosphonate-Benzamide Conjugates
The application of green chemistry principles to the synthesis of phosphonates and their derivatives is of growing importance to minimize the environmental impact of chemical processes. rsc.orgscienmag.comsciencedaily.comresearchgate.net Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com
For the synthesis of phosphonate-benzamide conjugates, several green chemistry strategies can be employed:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly improve the sustainability of the synthesis. frontiersin.org Performing reactions in water is particularly attractive as it is a cheap, non-toxic, and environmentally friendly solvent. sid.ir
Catalysis: The use of efficient and recyclable catalysts can reduce energy consumption and waste generation. This includes the development of green catalysts for key synthetic steps. rsc.org
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis can often lead to shorter reaction times and higher yields. rsc.org
Atom Economy: Designing synthetic routes with high atom economy, such as MCRs, ensures that a maximal amount of the starting materials is incorporated into the final product.
The development of sustainable protocols for the synthesis of phosphonates is an ongoing effort, with a focus on creating efficient and environmentally friendly methods. frontiersin.org
Table 4: Application of Green Chemistry Principles to Phosphonate Synthesis
| Principle | Application in Phosphonate-Benzamide Synthesis |
|---|---|
| Prevention of Waste | Designing syntheses with high yields and minimal byproducts. |
| Atom Economy | Utilizing multicomponent reactions to maximize the incorporation of starting materials. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |
| Designing Safer Chemicals | Synthesizing phosphonate derivatives with reduced toxicity and enhanced biodegradability. |
| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing selective and recyclable catalysts to improve efficiency and reduce waste. |
Chemical Reactivity and Transformation Mechanisms of Diphenyl 5 Benzamidopentyl Phosphonate
Reactivity at the Phosphonate (B1237965) Ester Center
The phosphorus atom in the phosphonate group is electrophilic and serves as the primary site for nucleophilic attack. The reactivity of the diphenyl ester is influenced by the phenoxy leaving groups and the nature of the pentyl chain substituent.
Hydrolytic Cleavage to Phosphonic Acid Derivatives
The hydrolysis of diphenyl phosphonate esters to their corresponding phosphonic acids is a well-established transformation, typically proceeding under acidic or basic conditions. nih.govnih.gov For Diphenyl (5-benzamidopentyl)phosphonate, this reaction would involve the sequential cleavage of the two P-OPh bonds to ultimately yield (5-benzamidopentyl)phosphonic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the phosphonate oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water. nih.gov This process is generally carried out at elevated temperatures.
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis involves the attack of a hydroxide (B78521) ion on the phosphorus center. This method is often effective but can be complicated by the reactivity of other functional groups within the molecule. mdpi.com
The presence of the amide group in the alkyl chain might influence the rate of hydrolysis. Studies on related β-carboxamido-substituted phosphinic acid esters have shown that the amide group can assist in the hydrolysis, potentially through an intramolecular catalytic mechanism. acs.org A similar effect could be anticipated for this compound, particularly under acidic conditions where the amide oxygen can be protonated.
Enzymatic Hydrolysis: Certain enzymes, such as phosphodiesterases, are capable of catalyzing the hydrolysis of phosphonate esters. rsc.org While specific studies on this compound are not available, analogous compounds are known substrates for these enzymes.
A review of hydrolysis methods for various phosphinates and phosphonates indicates that reaction conditions can be tailored to achieve either partial or complete hydrolysis. nih.govresearchgate.net
| Hydrolysis Method | Typical Reagents and Conditions | Products | Notes |
| Acidic Hydrolysis | Concentrated HCl or HBr, heat | (5-benzamidopentyl)phosphonic acid, Phenol (B47542) | Stepwise cleavage of phenoxy groups. nih.gov |
| Basic Hydrolysis | Aqueous NaOH or KOH, heat | Sodium or potassium (5-benzamidopentyl)phosphonate, Phenol | Proceeds to completion. mdpi.com |
| Silylation-Hydrolysis | Iodotrimethylsilane (TMSI), followed by water or alcohol | (5-benzamidopentyl)phosphonic acid, Phenyltrimethylsilyl ether | Mild conditions, high yields, and compatible with various functional groups. researchgate.net |
Transesterification Processes
Transesterification of diphenyl phosphonates allows for the exchange of the phenoxy groups with other alkoxy or aryloxy moieties. This reaction is typically catalyzed by an acid or a base, or can be promoted by metal salts. nih.govgoogle.com
For this compound, reaction with an alcohol (R'OH) in the presence of a suitable catalyst would lead to the formation of a mixed phosphonate ester, Phenyl (5-benzamidopentyl)phosphonate R'-ester, and ultimately the di-substituted product, Di-R'- (5-benzamidopentyl)phosphonate, along with the liberation of phenol.
The efficiency of transesterification can be influenced by the nature of the incoming alcohol and the reaction conditions. For example, the use of an alkali metal salt of a weak acid can effectively catalyze the replacement of an aryl group with an alkyl group from an alcohol. google.com Studies on pinacol (B44631) phosphonates have shown that transesterification can be achieved in high yield using acidulated methanol. nih.gov
| Catalyst System | Reactants | Products | Reference |
| Acid Catalyst (e.g., H+) | Alcohol (R'OH) | Mixed and fully transesterified phosphonates | nih.gov |
| Base Catalyst (e.g., NaOR') | Alcohol (R'OH) | Mixed and fully transesterified phosphonates | google.com |
| Metal Salts | Alcohol (R'OH) | Mixed and fully transesterified phosphonates | google.com |
P-C Bond Transformations
The phosphorus-carbon bond in alkylphosphonates is generally robust and resistant to cleavage due to its high bond energy. mdpi.com For non-activated alkylphosphonates like this compound, P-C bond scission is not a common reaction pathway under typical laboratory conditions.
Theoretical studies on the cleavage of the P-C bond in α-aminophosphonates suggest a complex mechanism that is highly dependent on the substitution pattern and reaction conditions. nih.gov For simple alkylphosphonates, nucleophilic displacement at the phosphorus center overwhelmingly leads to P-O bond cleavage rather than P-C bond cleavage. nih.gov The introduction of strong electron-withdrawing groups on the α-carbon can facilitate P-C bond scission, a condition not met in the pentyl chain of the title compound. nih.gov Therefore, significant transformations involving the cleavage of the P-C bond in this compound are not expected under normal hydrolytic, acidic, or basic conditions.
Reactivity of the Benzamide (B126) Moiety
The benzamide moiety consists of a stable amide bond and a phenyl group that can potentially undergo aromatic substitution reactions.
Amide Bond Stability and Functionalization
The amide bond is known for its high stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. Hydrolysis of the amide bond in this compound to yield benzoic acid and diphenyl (5-aminopentyl)phosphonate would require harsh acidic or basic conditions, likely leading to concurrent hydrolysis of the phosphonate ester.
While the amide bond itself is relatively inert, the N-H bond and the adjacent C-H bonds of the pentyl chain offer sites for functionalization. However, such reactions often require specific and highly reactive reagents. Catalytic N-alkylation of primary amides with alcohols has been reported, but this typically involves high temperatures and specific catalysts. acs.org
The stability of the amide bond is a key feature, and it is often employed as a stable linking group in the design of more complex molecules. researchgate.net
Aromatic Ring Transformations
The phenyl group of the benzamide moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. The benzamido group (-NHCO-alkyl) is an ortho-, para-directing and activating group, although its activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.
Typical electrophilic aromatic substitution reactions that could be performed on the benzamide ring include:
Nitration: Introduction of a nitro group (-NO2), typically at the para position, using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the deactivating carbonyl group and potential side reactions.
The specific conditions for these reactions would need to be carefully chosen to avoid undesired reactions at the phosphonate ester moiety. The directing effect of the benzamido group is summarized in the table below.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | Diphenyl (5-(4-nitrobenzamido)pentyl)phosphonate |
| Bromination | Br2, FeBr3 | Diphenyl (5-(4-bromobenzamido)pentyl)phosphonate |
| Sulfonation | SO3, H2SO4 | Diphenyl (5-(4-sulfobenzamido)pentyl)phosphonate |
Reactivity of the Pentyl Spacer Chain
The pentyl spacer in this compound is a saturated alkyl chain, which is generally considered to be chemically inert under mild conditions. wikipedia.org Its primary role is to provide a flexible link between the phosphonate and benzamido groups. However, under specific and often forcing reaction conditions, the C-H bonds of the pentyl chain can undergo reaction.
The reactivity of such alkyl chains in phosphonate esters is typically low unless adjacent to activating functional groups. nih.gov For the pentyl chain in this molecule, the positions alpha to the phosphonate group and the amide nitrogen are the most likely sites for activation, though the influence of these groups diminishes along the chain.
Potential reactions involving the pentyl spacer, while not extensively documented for this specific molecule, can be inferred from general organic chemistry principles:
Oxidation: Strong oxidizing agents can lead to the cleavage of the pentyl chain or the introduction of oxygenated functional groups, such as ketones or carboxylic acids, though such reactions are often unselective and can degrade the entire molecule.
Radical Reactions: In the presence of radical initiators, the pentyl chain can undergo halogenation or other radical-mediated transformations. The position of these reactions would be influenced by the relative stability of the resulting carbon radicals.
Intramolecular Cyclization: Under certain catalytic conditions, intramolecular reactions involving the pentyl chain and one of the terminal functional groups could be envisioned. For instance, a palladium-catalyzed C-H activation/cyclization could potentially form heterocyclic structures, although this would require specific catalytic systems and is not a commonly reported reaction for simple alkyl chains. nih.gov Similarly, intramolecular amide cyclizations are known but typically require specific activating conditions. qyaobio.comrsc.org
It is important to note that reactions targeting the pentyl chain would need to be carefully designed to avoid competing reactions at the more reactive phosphonate and benzamido sites.
Catalytic Reactions Involving the Compound
The diphenyl phosphonate and benzamido functionalities in this compound offer several avenues for catalytic transformations. These reactions can be used to modify the compound's structure and properties.
Hydrolysis of the Phosphonate Ester:
The diphenyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under either acidic or basic catalytic conditions. nih.govchemrxiv.orgresearchgate.net The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the ester groups. nih.govacs.org For instance, acid-catalyzed hydrolysis typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. chemrxiv.org
| Catalyst Type | General Conditions | Product |
| Acid (e.g., HCl) | Heating in aqueous solution | (5-benzamidopentyl)phosphonic acid |
| Base (e.g., NaOH) | Aqueous or alcoholic solution | Disodium (5-benzamidopentyl)phosphonate |
This table presents generalized catalytic hydrolysis reactions applicable to diphenyl phosphonates.
Catalytic Hydrogenation of the Benzamido Group:
The benzamido group contains an amide bond that can be susceptible to catalytic hydrogenation. Depending on the catalyst and reaction conditions, this can lead to either cleavage of the C-N bond to form an amine and an alcohol, or reduction of the carbonyl group. elsevierpure.comu-tokyo.ac.jprsc.org For example, heterogeneous catalysts like silver on alumina (B75360) have been used for the selective hydrogenation of benzamides to alcohols and amines via C-N bond cleavage. elsevierpure.com Ruthenium-based catalysts have also been shown to be effective for the hydrogenation of amides. rsc.orgescholarship.org
| Catalyst System | Potential Products |
| Ag/Al₂O₃ | Benzoic acid and (5-aminopentyl)diphenyl phosphonate |
| Ru-based complexes | Benzyl alcohol and N-(5-(diphenylphosphonato)pentyl)amine |
This table outlines potential catalytic hydrogenation products based on known amide reduction pathways.
Palladium-Catalyzed Cross-Coupling Reactions:
The diphenyl phosphonate moiety can participate in various palladium-catalyzed cross-coupling reactions. While the P-O bonds of the diphenyl ester are generally stable, reactions involving the P-C bond or activation of adjacent C-H bonds are precedented in the broader class of phosphonates. organic-chemistry.org For instance, α-arylation of benzylic phosphonates has been achieved using palladium catalysis. organic-chemistry.org Although the pentyl chain in the target molecule is not benzylic, this demonstrates the potential for palladium catalysis to modify structures containing phosphonates. The Hirao reaction is another example of a palladium-catalyzed cross-coupling used to form C-P bonds. rsc.org
Enzymatic Reactions:
Organophosphorus compounds, including phosphonates, can be substrates for various enzymes. mdpi.commdpi.com Phosphotriesterases, for example, are known to hydrolyze phosphate (B84403) and phosphonate esters. mdpi.com While the specific interaction of this compound with such enzymes is not documented, it is conceivable that it could be a substrate or inhibitor for certain hydrolases.
Mechanistic and Kinetic Investigations of Diphenyl 5 Benzamidopentyl Phosphonate Transformations
Elucidation of Reaction Pathways and Intermediates
The transformations of Diphenyl (5-benzamidopentyl)phosphonate typically involve nucleophilic substitution at the phosphorus center. The most common reaction is hydrolysis of the P-OPh ester bonds, which can proceed through different pathways depending on the reaction conditions (acidic, basic, or neutral).
Under neutral or basic conditions, the reaction is expected to follow an associative, bimolecular nucleophilic substitution (SN2(P)-type) mechanism. researchgate.net In this pathway, a nucleophile (e.g., hydroxide (B78521) ion or water) attacks the electrophilic phosphorus atom. This attack leads to the formation of a high-energy, pentacoordinate trigonal bipyramidal (TBP) intermediate or transition state. researchgate.netnih.gov For this compound, the attack of a hydroxide ion would lead to the formation of a TBP intermediate, which then collapses by expelling a phenoxide (PhO⁻) leaving group to yield the corresponding phosphonic acid monoester. Subsequent hydrolysis of the second ester bond would proceed through a similar mechanism.
Proposed Reaction Pathway for Base-Catalyzed Hydrolysis:
Nucleophilic Attack: A hydroxide ion attacks the phosphorus center.
Formation of TBP Intermediate: A pentacoordinate intermediate is formed.
Leaving Group Departure: A phenoxide ion is eliminated, and the P=O bond is reformed.
Under strongly acidic conditions, the mechanism can shift. The phosphoryl oxygen is first protonated, which activates the phosphorus center toward nucleophilic attack by water. The hydrolysis of various phosphonate (B1237965) esters under acidic conditions has been well-documented, often proceeding stepwise to first give the monoester and then the full phosphonic acid. nih.govmdpi.com
In some cases, particularly with excellent leaving groups and in non-polar solvents, a dissociative, unimolecular (SN1(P)-type) mechanism may be operative. researchgate.netnih.gov This pathway involves the formation of a highly reactive metaphosphate (PO₃⁻) intermediate, although this is less common for simple phosphonate diesters compared to phosphate (B84403) monoester dianions. researchgate.netacs.org
Kinetic Studies of Key Transformations
Kinetic studies are crucial for understanding the factors that govern the rate of transformations of this compound. The hydrolysis of the diphenyl phosphonate moiety is a key transformation amenable to kinetic analysis. Research on similar phosphonates indicates that these reactions typically follow pseudo-first-order kinetics when the nucleophile (e.g., water or hydroxide) is present in large excess. nih.govmdpi.com
The rate of hydrolysis is significantly influenced by the electronic properties of the substituents. For instance, electron-withdrawing groups on the phenyl rings would be expected to increase the electrophilicity of the phosphorus atom, thereby accelerating the rate of nucleophilic attack. While the 5-benzamidopentyl group is electronically distant from the phosphorus center, its steric bulk could play a minor role in modulating the approach of the nucleophile.
A hypothetical kinetic study on the base-catalyzed hydrolysis of this compound could yield data similar to that observed for other diphenyl phosphonates. The rate constant (k) can be determined by monitoring the disappearance of the starting material or the appearance of the phenoxide product over time.
Table 1: Hypothetical Pseudo-First-Order Rate Constants for Hydrolysis at 35°C
| pH | [NaOH] (M) | Observed Rate Constant (k_obs, s⁻¹) |
| 10.0 | 0.001 | 1.5 x 10⁻⁵ |
| 11.0 | 0.01 | 1.6 x 10⁻⁴ |
| 12.0 | 0.1 | 1.5 x 10⁻³ |
| 13.0 | 1.0 | 1.4 x 10⁻² |
This interactive table illustrates the expected linear relationship between the hydroxide ion concentration and the observed rate constant, which is characteristic of a bimolecular reaction mechanism.
Stereochemical Aspects of Reactions
Although this compound itself is achiral, the phosphorus atom is a prochiral center. Reactions with chiral reagents or catalysts could, in principle, lead to stereogenic phosphorus centers. More relevant is the stereochemical outcome of nucleophilic substitution if the phosphorus atom were chiral (e.g., by replacing one phenoxy group with another, different group).
Studies on chiral organophosphorus compounds have shown that nucleophilic substitution at a pentavalent phosphorus center generally proceeds with inversion of configuration . researchgate.net This outcome is analogous to the Walden inversion observed in SN2 reactions at carbon centers. The reaction proceeds through a trigonal bipyramidal intermediate/transition state where the incoming nucleophile attacks the face opposite to the leaving group. researchgate.netnih.gov
The pentacoordinate TBP intermediates are not static. They can undergo a process called pseudorotation (e.g., via a Berry pseudorotation mechanism), where substituents in apical and equatorial positions can interchange. nih.gov This process can lead to scrambling of stereochemistry if the lifetime of the intermediate is long enough to allow for pseudorotation before the leaving group is expelled. However, for many SN2(P) reactions, the departure of the leaving group is rapid, and clean inversion is observed. researchgate.net The synthesis of chiral phosphonates often relies on stereocontrolled reactions where such principles are fundamental. mdpi.com
Advanced Spectroscopic and Structural Characterization of Diphenyl 5 Benzamidopentyl Phosphonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus, Proton, and Carbon Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise atomic connectivity of a molecule in solution. For Diphenyl (5-benzamidopentyl)phosphonate, a combination of 31P, 1H, and 13C NMR, augmented by two-dimensional techniques, would be employed to assemble a complete structural picture.
31P NMR Chemical Shift Analysis and Coupling Constants
The 31P nucleus, with a natural abundance of 100% and a spin of ½, provides a distinct and informative spectral window. In a proton-decoupled 31P NMR spectrum, this compound is expected to exhibit a single resonance. The chemical shift (δ) for tetracoordinated phosphonates is influenced by the nature of the substituents on the phosphorus atom. lincoln.ac.nznih.gov For diphenyl alkylphosphonates, this shift typically appears in the range of +15 to +30 ppm relative to an 85% H₃PO₄ standard. researchgate.net The electron-withdrawing nature of the two phenoxy groups results in a downfield shift compared to trialkyl phosphites.
In a proton-coupled spectrum, this 31P signal would appear as a triplet due to coupling with the two protons on the adjacent α-carbon of the pentyl chain (P-CH₂). The two-bond coupling constant (²JP-H) is anticipated to be in the range of 20-30 Hz, a characteristic value for such interactions. huji.ac.il
Interactive Data Table: Predicted 31P NMR Data
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | +20 to +25 ppm | Typical range for diphenyl alkylphosphonates. |
| Multiplicity | Triplet | Coupling to the two adjacent α-methylene protons. |
| Coupling Constant (²JP-H) | 20-30 Hz | Characteristic two-bond phosphorus-proton coupling. |
2D NMR Techniques for Structural Connectivity
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. sdsu.edu
1H-1H COSY: This experiment would reveal proton-proton coupling networks. Key expected correlations include the sequential coupling along the pentyl chain, from the protons adjacent to the phosphorus atom to those adjacent to the amide nitrogen. It would also show correlations between the ortho, meta, and para protons on the benzamide's phenyl ring and on the two diphenyl phosphonate (B1237965) rings. researchgate.net
1H-13C HMBC: This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. sdsu.edu The following key correlations would be expected to confirm the structure:
A correlation between the protons of the P-CH₂ group and the phosphorus-bound carbon, as well as the 31P nucleus itself.
Correlations from the N-H proton of the amide to the amide carbonyl carbon and the carbons of the benzamide (B126) phenyl ring. researchgate.net
Correlations between the protons of the N-CH₂ group of the pentyl chain and the amide carbonyl carbon.
Correlations from the ortho-protons of the phenoxy groups to the phosphorus-bearing carbon of the phosphonate.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts
| Assignment | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Rationale |
| Benzamide -NH | ~8.5 | - | Deshielded proton due to amide resonance and H-bonding. nih.govresearchgate.net |
| Benzamide Ar-H (ortho to C=O) | ~7.8 | ~128 | Deshielded by the anisotropic effect of the carbonyl group. chemicalbook.com |
| Benzamide Ar-H (meta, para) | 7.4-7.6 | 127-132 | Typical aromatic region. chemicalbook.com |
| Benzamide C=O | - | ~168 | Characteristic chemical shift for an amide carbonyl carbon. spectrabase.com |
| Benzamide Ar-C (ipso to C=O) | - | ~134 | Quaternary carbon attached to the carbonyl. spectrabase.com |
| Pentyl -CH₂-N | ~3.4 | ~40 | Adjacent to electron-withdrawing amide nitrogen. compoundchem.com |
| Pentyl -CH₂-CH₂-N | ~1.7 | ~29 | Standard alkyl region. spectrabase.com |
| Pentyl -CH₂- (central) | ~1.4 | ~25 | Shielded alkyl methylene (B1212753) group. spectrabase.com |
| Pentyl -CH₂-CH₂-P | ~1.8 | ~22 | Slightly deshielded due to proximity to phosphorus. |
| Pentyl -CH₂-P | ~2.0 | ~30 (doublet) | Adjacent to the phosphonate group, showing coupling to 31P. |
| Phosphonate O-Ph (ortho) | ~7.2 | ~120 (doublet) | Coupled to phosphorus. |
| Phosphonate O-Ph (meta, para) | ~7.4 | 125-130 | Typical aromatic region. |
| Phosphonate O-Ph (ipso) | - | ~150 (doublet) | Carbon directly bonded to oxygen and coupled to phosphorus. |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a compound, which helps in structural confirmation. Under electron impact (EI) or electrospray ionization (ESI), this compound would be expected to produce a distinct molecular ion peak [M]⁺ or [M+H]⁺. The subsequent fragmentation would likely proceed through cleavage at the weakest bonds and the most stable resulting fragments. libretexts.org
Key predicted fragmentation pathways include:
Loss of a phenoxy radical (-•OC₆H₅): Cleavage of the P-OAr bond is a common pathway for phenyl phosphonates, leading to a prominent [M - 93]⁺ ion.
Loss of phenol (B47542) (- HOC₆H₅): A rearrangement followed by the loss of a neutral phenol molecule could lead to an [M - 94]⁺ fragment.
Cleavage of the pentyl chain: Fragmentation of the alkyl chain can occur, leading to a series of peaks separated by 14 amu (-CH₂-).
Amide fragmentation: Cleavage adjacent to the amide carbonyl group is characteristic. researchgate.net This could result in the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant fragment. Subsequent loss of CO would yield a phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the amide group could also occur. libretexts.org
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺ or [M+H]⁺ | Molecular Ion | - |
| [M - 93]⁺ | [M - •OC₆H₅]⁺ | Loss of a phenoxy radical. |
| [M - 94]⁺ | [M - HOC₆H₅]⁺ | Loss of a neutral phenol molecule. |
| 105 | [C₆H₅CO]⁺ | α-cleavage at the amide carbonyl. |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The presence of multiple functional groups in this compound would give rise to a rich and characteristic vibrational spectrum.
Infrared (IR) Spectroscopy:
N-H Stretch: A moderate to strong band is expected around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amide. specac.com
Aromatic C-H Stretch: Peaks would appear just above 3000 cm⁻¹ (~3050-3100 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). vscht.cz
Amide I Band (C=O Stretch): A very strong and sharp absorption is predicted in the region of 1650-1680 cm⁻¹, characteristic of a secondary amide carbonyl. pressbooks.pub
Amide II Band (N-H Bend): A strong band is expected around 1540 cm⁻¹.
P=O Stretch: A strong, sharp band characteristic of the phosphonate group should appear in the 1250-1290 cm⁻¹ range. researchgate.netresearchgate.net
P-O-C Stretch: Strong absorptions corresponding to the P-O-Aryl stretching vibrations are expected around 950-1050 cm⁻¹. researchgate.net
Raman Spectroscopy:
Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with high polarizability. libretexts.org
The symmetric vibrations of the aromatic rings would produce strong signals, particularly the ring "breathing" modes around 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net
The P=O stretch, while strong in the IR, would also be visible in the Raman spectrum.
The C=O stretch of the amide would also be Raman active.
Interactive Data Table: Predicted Vibrational Spectroscopy Peaks
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Mode |
| Amide N-H | ~3300 (strong, broad) | Weak | Stretching |
| Aromatic C-H | 3050-3100 (medium) | Strong | Stretching |
| Aliphatic C-H | 2850-2960 (strong) | Strong | Stretching |
| Amide C=O | 1650-1680 (v. strong) | Medium | Stretching (Amide I) |
| Amide N-H | ~1540 (strong) | Weak | Bending (Amide II) |
| Aromatic C=C | 1450-1600 (medium) | Strong | Ring Stretching |
| Phosphonate P=O | 1250-1290 (strong) | Medium | Stretching |
| Phosphonate P-O-C | 950-1050 (strong) | Medium | Stretching |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs light in the UV-visible region—in this compound is the benzamide moiety. reddit.comlibretexts.org The diphenyl phosphonate group itself has absorptions at shorter wavelengths, which may overlap.
The benzamide chromophore is expected to exhibit two main absorption bands:
An intense band (π → π* transition) is predicted at a wavelength (λmax) of approximately 225-235 nm. reddit.comutoronto.ca
A much weaker band (n → π* transition), associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength, around 260-280 nm. libretexts.org
The exact position and intensity of these bands can be influenced by the solvent polarity.
X-ray Diffraction Studies of Related Crystalline Phosphonate-Benzamide Analogues
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to the molecule's flexibility, analysis of related crystalline structures provides insight into its likely solid-state conformation and packing. researchgate.netresearchgate.net
Functional Applications and Advanced Derivatives Excluding Prohibited
Applications in Coordination Chemistry and Metal Complexation
The phosphonate (B1237965) group in Diphenyl (5-benzamidopentyl)phosphonate is a key feature for its potential use in coordination chemistry. Phosphonates are well-known for their ability to form stable complexes with a wide variety of metal ions. The oxygen atoms of the P=O and P-O-R groups can act as Lewis bases, donating electron pairs to metal centers. This allows for the formation of coordination polymers and metal-organic frameworks (MOFs). The diphenyl esters may, however, be hydrolyzed to the corresponding phosphonic acid to enhance coordinating ability.
The benzamide (B126) group can also participate in metal coordination, either through the carbonyl oxygen or, less commonly, the amide nitrogen, potentially leading to the formation of multinuclear complexes or materials with specific catalytic or photoluminescent properties. The flexible pentyl chain provides conformational freedom, which can influence the final structure of the metal complexes.
Table 1: Potential Metal Ion Complexation with the Phosphonate Moiety
| Metal Ion | Potential Coordination Mode | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Monodentate or bidentate through phosphonate oxygens | Luminescent Coordination Polymer | Optical sensors, light-emitting devices |
| Transition Metals (e.g., Zn²⁺, Cu²⁺, Co²⁺) | Bridging or chelating | Catalytically Active Framework | Heterogeneous catalysis, separation |
Role in the Design of Supramolecular Assemblies and Hybrid Materials
The bifunctional nature of this compound makes it a candidate for the construction of supramolecular assemblies and hybrid materials. The benzamide group is capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered structures such as sheets, ribbons, or helical arrays.
Simultaneously, the phosphonate group can interact with metal ions or metal oxide surfaces, providing a means to create organic-inorganic hybrid materials. nih.govnih.gov These materials can combine the properties of both components, such as the processability and functionality of the organic part with the thermal stability and electronic properties of the inorganic part.
Precursor in the Synthesis of Biologically Relevant Mimetics (e.g., enzyme inhibitors as chemical probes)
Diphenyl phosphonates are recognized as precursors for phosphonate-based enzyme inhibitors. researchgate.netnih.gov The diphenyl phosphonate group can act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making it a potential inhibitor of proteases. The benzamidopentyl portion of the molecule could serve to direct the inhibitor to the active site of specific enzymes, where the benzamide could interact with specificity pockets.
Table 2: Potential Enzyme Targets and Inhibition Mechanisms
| Enzyme Class | Potential Inhibition Mechanism | Role of Molecular Moieties |
|---|---|---|
| Serine Proteases | Covalent modification of the active site serine | Diphenyl phosphonate acts as an electrophile |
| Metalloproteases | Chelation of the active site metal ion (e.g., Zn²⁺) | Phosphonate group acts as a metal-binding group |
Integration into Polymer Architectures for Specific Functions
The presence of the benzamide and phosphonate functionalities allows for the potential integration of this compound into polymer architectures. It could be incorporated as a functional monomer in polymerization reactions, provided a polymerizable group is introduced into the molecule. Alternatively, it could be grafted onto existing polymer chains.
The incorporation of this molecule could impart specific properties to the resulting polymer, such as:
Flame Retardancy: Phosphonates are known flame retardants.
Adhesion: The phosphonate group can promote adhesion to metal surfaces.
Biocompatibility: Phosphonate-functionalized polymers have been explored for biomedical applications due to their affinity for bone tissue. tzgroupusa.com
Surface Functionalization and Interface Chemistry
The phosphonate group has a strong affinity for various metal oxide surfaces, such as titanium dioxide, aluminum oxide, and iron oxides. bioengineer.org This makes this compound a potential candidate for surface functionalization. By anchoring the phosphonate group to a surface, the benzamidopentyl chain would be exposed, modifying the surface properties. This could be used to control wetting, adhesion, or biocompatibility. For example, functionalizing a metal implant with this molecule could potentially improve its integration with bone tissue.
Environmental Remediation and Recycling Concepts for Phosphonate-Containing Materials
Phosphonates are utilized in industrial water treatment as scale and corrosion inhibitors. researchgate.net While effective, their persistence in the environment is a concern. tandfonline.com Research into the environmental fate and remediation of phosphonates is ongoing. Methods for the removal of phosphonates from wastewater include adsorption onto mineral surfaces and advanced oxidation processes. semanticscholar.org
For materials containing this compound, recycling strategies would likely focus on breaking down the material to recover the valuable phosphorus. This could involve chemical recycling methods that cleave the phosphonate group from a polymer backbone or a surface, allowing for the potential reuse of the phosphorus-containing moiety. The development of biodegradable phosphonate alternatives is also an active area of research. researchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Europium(III) |
| Terbium(III) |
| Zinc(II) |
| Copper(II) |
| Cobalt(II) |
| Calcium(II) |
| Strontium(II) |
| Titanium dioxide |
| Aluminum oxide |
Theoretical and Computational Chemistry Studies of Diphenyl 5 Benzamidopentyl Phosphonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For Diphenyl (5-benzamidopentyl)phosphonate, these calculations would reveal key aspects of its stability and reactivity. By solving approximations of the Schrödinger equation, researchers can determine the molecule's electron distribution, molecular orbital energies, and various reactivity descriptors.
Detailed research findings from such studies would typically involve the calculation of parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and the kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
Global reactivity descriptors, derived from the conceptual DFT framework, would also be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. For instance, a high electrophilicity index would suggest that this compound is a strong electrophile.
Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped. This electrostatic potential map (MEP) visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering crucial predictions about its intermolecular interactions and reactive sites. For this compound, one would expect negative potential (red and yellow areas) around the oxygen atoms of the phosphonate (B1237965) and benzamide (B126) groups, indicating sites susceptible to electrophilic attack.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Parameter | Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
Molecular Modeling and Conformational Analysis
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.
This process typically begins with a systematic or stochastic search of the conformational space to identify various low-energy structures. The flexible pentyl chain and the rotatable bonds associated with the phenyl and benzamide groups allow for a multitude of possible conformations. Each of these identified conformers would then be subjected to geometry optimization using quantum mechanical methods to find the precise local energy minimum on the potential energy surface.
The relative energies of these optimized conformers are then calculated to determine their thermodynamic populations at a given temperature, often using the Boltzmann distribution. This analysis would reveal the most likely shapes the molecule adopts in a given environment. Such studies are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the specific 3D arrangement of its functional groups is critical for molecular recognition.
Computational Insights into Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, theoretical studies could elucidate the mechanisms of its synthesis, hydrolysis, or metabolic transformations.
By modeling the interaction of reactants, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT calculations are commonly employed to locate these transition states and compute the activation energies.
For example, the hydrolysis of the phosphonate ester bond could be modeled. This would involve calculating the energetics of the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate (the transition state), and the subsequent departure of a phenoxy group. The calculated energy profile for this reaction would provide a quantitative understanding of how easily this hydrolysis might occur under different conditions.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound. For this compound, several types of spectra could be simulated.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The computed frequencies and their corresponding intensities can be compared with experimental data to assign specific peaks to the vibrations of particular functional groups, such as the P=O stretch of the phosphonate, the C=O stretch of the amide, and the N-H bend of the benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the various hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are based on calculating the magnetic shielding around each nucleus and are highly valuable for assigning the complex NMR spectra of large organic molecules.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. This would provide information about the wavelengths at which this compound is likely to absorb light, which is related to its electronic structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |
|---|---|---|
| IR | ~1250 cm⁻¹ | P=O stretch |
| IR | ~1660 cm⁻¹ | C=O (amide) stretch |
| ¹³C NMR | ~168 ppm | C=O (amide) carbon |
| ¹H NMR | ~8.0-7.4 ppm | Aromatic protons |
Structure-Property Relationship Modeling
Structure-Property Relationship (SPR) modeling aims to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. While closely related to Quantitative Structure-Activity Relationship (QSAR) in drug discovery, SPR can be applied to a broader range of properties.
For this compound, SPR models could be developed to predict properties such as its solubility, lipophilicity (logP), or potential for environmental persistence. This would involve calculating a variety of molecular descriptors for the compound, which are numerical representations of its structural and electronic features. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and topological indices (which describe the connectivity of atoms).
By building a model based on a dataset of related compounds with known properties, the properties of this compound could be predicted. These models are particularly useful in the early stages of chemical research for screening large numbers of compounds and prioritizing those with desirable characteristics.
Design and Synthesis of Diphenyl 5 Benzamidopentyl Phosphonate Analogues and Derivatives
Modifications of the Phosphonate (B1237965) Ester Moieties
For instance, the synthesis of various dialkyl or diaryl phosphonates can be achieved through the Michaelis-Arbuzov reaction, where a trialkyl or triaryl phosphite (B83602) reacts with an appropriate alkyl halide. In the context of Diphenyl (5-benzamidopentyl)phosphonate, this would involve the reaction of a substituted triphenyl phosphite with a 5-benzamidopentyl halide.
Table 1: Illustrative examples of modified phosphonate esters and their potential effects.
| R Group on Phenyl Ester | Potential Effect on Properties |
| 4-Methoxy (Electron-donating) | May increase enzymatic hydrolysis rate |
| 4-Nitro (Electron-withdrawing) | May decrease enzymatic hydrolysis rate |
| 4-Fluoro (Halogen) | Can enhance binding affinity and metabolic stability |
| Unsubstituted Phenyl | Baseline for comparison |
This table is for illustrative purposes to demonstrate potential modification strategies.
Variations in the Benzamide (B126) Substitution Pattern
The benzamide portion of the molecule offers a rich scaffold for chemical modification to explore SAR. Substituents on the phenyl ring of the benzamide can influence hydrogen bonding, hydrophobic interactions, and electronic properties, which are critical for target binding. nih.govyoutube.com The synthesis of these analogues typically involves the acylation of a 5-aminopentylphosphonate derivative with a substituted benzoyl chloride.
Systematic variation of substituents at the ortho, meta, and para positions of the benzoyl group can provide valuable insights into the spatial and electronic requirements for biological activity.
Table 2: Illustrative examples of benzamide substitutions and their potential impact on activity.
| Substituent on Benzamide Ring | Position | Potential Impact on Biological Activity |
| -Cl | para | May enhance hydrophobic interactions and improve potency |
| -OH | meta | Can act as a hydrogen bond donor, potentially increasing target affinity |
| -OCH3 | para | May improve metabolic stability and alter electronic properties |
| -NH2 | para | Can serve as a hydrogen bond donor and introduce a basic center |
This table is for illustrative purposes to demonstrate potential modification strategies.
Alterations of the Pentyl Spacer Length and Functionality
The five-carbon (pentyl) spacer connecting the phosphonate and benzamide moieties provides a specific spatial arrangement between these two functional groups. Altering the length of this alkyl chain can systematically vary the distance and flexibility, which can be critical for optimal interaction with a biological target. The introduction of functional groups, such as a hydroxyl or an additional amide, can also provide new interaction points.
The synthesis of analogues with different spacer lengths would involve starting with ω-aminoalkylphosphonates of varying chain lengths (e.g., 4-aminobutylphosphonate, 6-aminohexylphosphonate) followed by acylation with benzoyl chloride.
Table 3: Illustrative examples of pentyl spacer modifications and their potential effects.
| Spacer Modification | Potential Effect on Activity | Rationale |
| Butyl chain (n=4) | May increase or decrease activity | Alters the distance between key functional groups |
| Hexyl chain (n=6) | May increase or decrease activity | Alters the distance and increases flexibility |
| Introduction of a hydroxyl group | Could enhance binding affinity | Provides an additional hydrogen bonding site |
| Introduction of a double bond | May confer conformational rigidity | Restricts the flexibility of the spacer |
This table is for illustrative purposes to demonstrate potential modification strategies.
Synthesis of Phosphonic Acid Analogues from the Diphenyl Ester
The diphenyl ester of the phosphonate is often a prodrug form, which can be hydrolyzed in vivo to the corresponding phosphonic acid, the active species. The synthesis of the phosphonic acid analogue in the laboratory is essential for in vitro assays and for understanding the mechanism of action.
The hydrolysis of diphenyl phosphonates to phosphonic acids can be achieved under acidic conditions. beilstein-journals.orgnih.gov Typically, this involves refluxing the diphenyl ester with a strong acid such as concentrated hydrochloric acid or hydrobromic acid. nih.govd-nb.info The mechanism involves the protonation of the phosphonate oxygen, followed by nucleophilic attack of water and subsequent elimination of phenol (B47542). nih.gov This process is repeated to cleave both phenyl groups.
Another method for the deprotection of diphenyl phosphonates is catalytic hydrogenolysis using a platinum catalyst, such as Adam's catalyst (PtO₂). nih.govd-nb.info
Design of Chiral Analogues
The introduction of a chiral center can lead to enantiomers with significantly different biological activities. For phosphonate-containing compounds, a chiral center can be introduced on the carbon atom alpha to the phosphorus atom. In the case of this compound, a chiral center could be introduced, for example, by modifying the pentyl chain.
The asymmetric synthesis of α-aminophosphonates is a well-established field. mdpi.commdpi.comnih.gov Catalytic asymmetric hydrophosphonylation of imines is a common strategy to produce chiral α-aminophosphonates with high enantiomeric excess. nih.gov Chiral organocatalysts, such as those derived from binaphthol, have been shown to be effective in promoting the enantioselective addition of phosphites to imines. nih.govdntb.gov.ua
For the synthesis of chiral analogues of this compound, a chiral ω-aminoalkylphosphonate could be synthesized and then acylated with benzoyl chloride.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of α-aminophosphonates, the structural class to which Diphenyl (5-benzamidopentyl)phosphonate belongs, is a field of active research. researchgate.netmdpi.com Traditional methods like the Kabachnik-Fields and Pudovik reactions are being reimagined to enhance efficiency, selectivity, and sustainability. tandfonline.comnih.gov
Future synthetic strategies are expected to focus on:
Green Chemistry Approaches: Microwave-assisted, solvent-free, and catalyst-free reactions are gaining prominence to create more environmentally friendly synthetic protocols. tandfonline.commdpi.com
Enantioselective Synthesis: The development of chiral catalysts to produce optically active α-aminophosphonates is a key area of interest, as the biological activity of these compounds is often stereospecific. mdpi.commdpi.com
Novel Catalytic Systems: Researchers are exploring the use of novel catalysts, such as ytterbium perfluorooctanoate and magnesium triflate, to improve reaction times and yields. researchgate.netresearcher.life
Direct Use of Elemental Phosphorus: A groundbreaking approach involves the direct construction of α-aminophosphonates from white phosphorus (P4), bypassing hazardous intermediates like PCl3 and promoting a greener synthetic route. chinesechemsoc.org
Table 1: Comparison of Synthetic Methodologies for α-Aminophosphonates
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Kabachnik-Fields Reaction | One-pot condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). tandfonline.com | High efficiency and convenience. nih.gov | Often requires catalysts and can have environmental drawbacks. |
| Aza-Pudovik Reaction | Addition of a dialkyl phosphite to an imine. tandfonline.com | Good for synthesizing a variety of α-aminophosphonates. mdpi.com | May require pre-formation of the imine. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. mdpi.com | Reduced reaction times and often solvent-free. tandfonline.com | Requires specialized equipment. |
| Enantioselective Catalysis | Employs chiral catalysts to produce specific stereoisomers. mdpi.com | Allows for the synthesis of biologically active enantiomers. mdpi.com | Catalyst development can be complex. |
| Direct P4 Utilization | Uses white phosphorus as the starting material. chinesechemsoc.org | More sustainable and atom-economical. chinesechemsoc.org | A relatively new and developing area. |
Development of Advanced Catalytic Transformations
Organophosphorus compounds, including phosphonates, are not only synthetic targets but also play a crucial role in catalysis. acs.org Future research will likely explore the catalytic potential of this compound and its derivatives.
Emerging research avenues in this area include:
Phosphorus-Based Organocatalysis: The development of catalytic systems where the phosphorus compound itself acts as the catalyst is a rapidly growing field. This includes nucleophilic phosphine (B1218219) catalysis and catalysis designed to bypass phosphine oxide waste. acs.org
Transition-Metal-Catalyzed Reactions: Organophosphates are increasingly used as electrophiles in cross-coupling reactions like the Suzuki, Kumada, and Negishi reactions. mdpi.com The phosphate (B84403) group can also act as a directing group for C-H bond activation. mdpi.com
Electrochemical Catalysis: The merger of electrochemistry and transition metal catalysis offers new possibilities for synthesizing organophosphorus compounds under mild conditions. nih.gov
Biaryl Monophosphonate Synthesis: Palladium-catalyzed cross-coupling reactions are being developed to synthesize biaryl monophosphonates, which are valuable precursors for ligands and pharmaceuticals. ncl.ac.uk
Integration with Nanoscience and Nanotechnology
The unique properties of organophosphonates make them ideal candidates for surface modification and the engineering of nanomaterials. researchgate.net The phosphonate (B1237965) group can form stable, ordered, and dense monolayers on various metal oxide surfaces. researchgate.net
Future directions for integrating compounds like this compound with nanotechnology include:
Functional Interfaces: Organophosphonate chemistry is a powerful tool for controlling the properties of materials at the molecular level in hybrid systems. researchgate.net
Biosensing Applications: Functionalized phosphonate monolayers are well-suited for biosensing due to their mild preparation conditions and ease of chemical amplification. researchgate.net
Drug Delivery Platforms: Nanoparticles functionalized with organophosphorus compounds are being explored for their potential in targeted drug delivery. researchgate.netnih.gov Lipid-based nanoparticles, in particular, show promise for penetrating the blood-brain barrier. acs.org
Detoxification of Nerve Agents: Nanoparticle platforms are being developed for the detoxification of organophosphate nerve agents, a class of compounds related to this compound. nih.govacs.org
Table 2: Applications of Organophosphonate-Functionalized Nanomaterials
| Application Area | Nanomaterial Type | Function of Organophosphonate | Potential Benefit |
|---|---|---|---|
| Sensors | Metal Oxides, Gold Nanoparticles nih.gov | Surface functionalization for specific binding. researchgate.net | Enhanced sensitivity and selectivity for detecting target molecules. researchgate.net |
| Drug Delivery | Mesoporous Silica, Liposomes nih.govacs.org | Anchoring of therapeutic agents and targeting ligands. | Targeted delivery of drugs to specific cells or tissues, reducing side effects. researchgate.net |
| Catalysis | Metal Oxides (e.g., TiO2) researchgate.net | Stabilization of catalytic nanoparticles and creation of active sites. | Improved catalyst stability and efficiency. |
| Biomedical Imaging | Quantum Dots, Upconversion Nanocrystals researchgate.net | Surface passivation and conjugation of biomolecules. | Enhanced biocompatibility and targeting for in vivo imaging. |
Application in Advanced Analytical Tools
The structural features of aminophosphonates suggest their potential utility in the development of advanced analytical tools.
Future research in this domain may focus on:
Chemical Sensors: The ability of aminophosphonates to bind to metal ions makes them promising candidates for the development of selective chemical sensors. acs.org
Enzyme Inhibition Assays: Given that many aminophosphonates exhibit enzyme inhibitory activity, they could be used as probes to study enzyme function and screen for new drug candidates. researchgate.net
Spectroscopic Probes: The integration of fluorophores or other signaling moieties into the aminophosphonate structure could lead to the development of novel spectroscopic probes for biological and environmental analysis.
Raman and SERS Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique for the detection of phosphonates in aquatic environments, and further research could lead to the development of sensitive and specific analytical methods. acs.org
Sustainable and Circular Economy Considerations for Organophosphorus Compounds
The growing demand for phosphorus and the environmental impact of organophosphorus compounds necessitate a shift towards more sustainable practices. rsc.org
Key areas of future research in this context include:
Phosphorus Recovery and Recycling: Developing methods to recover and recycle phosphorus from waste streams is crucial for a circular economy. rsc.org One promising approach is the conversion of organophosphorus pollutants into phosphatic fertilizers. nih.govresearchgate.net
Biodegradable Organophosphates: Designing organophosphorus compounds that are effective for their intended application but readily degrade in the environment is a key goal of green chemistry. brbs.nl
Sustainable Synthetic Routes: As mentioned earlier, developing synthetic methods that avoid hazardous reagents and minimize waste is essential. This includes moving away from traditional routes that rely on mined phosphate rock and energy-intensive processes. brbs.nl
Decontamination Technologies: Research into efficient and environmentally friendly methods for the decontamination of organophosphorus pollutants is ongoing. This includes physical methods, chemical degradation, and microbial bioremediation. researchgate.net
The future of research on this compound and related compounds is bright, with numerous opportunities for innovation in synthesis, catalysis, materials science, and sustainability. As our understanding of these versatile molecules grows, so too will their potential to address challenges in medicine, technology, and environmental science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diphenyl (5-benzamidopentyl)phosphonate, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via nucleophilic addition of diphenyl phosphonate to ketimines derived from isatins, using binaphthyl-modified squaramide organocatalysts (e.g., catalyst III) at 0°C in ethyl acetate. Key parameters include low catalyst loading (2.5 mol%), 4 Å molecular sieves to absorb moisture, and solvent selection (ethyl acetate yields 85–94% with 90–99% ee) .
- Characterization : High-resolution mass spectrometry (HRMS) and HPLC with chiral columns are essential for confirming purity and enantiomeric excess .
Q. Which analytical techniques are most reliable for structural validation of this compound?
- Methodology : Use HRMS for molecular weight confirmation, NMR (¹H, ¹³C, ³¹P) for stereochemical analysis, and chiral-phase HPLC for enantiomeric excess determination. X-ray crystallography may resolve absolute configurations in crystalline derivatives .
Q. What are the primary biochemical applications of this compound in activity-based protein profiling?
- Methodology : The diphenyl phosphonate group acts as an electrophilic warhead in activity-based probes (ABPs) for serine proteases. For example, biotin-tagged derivatives enable selective inhibition and visualization of enzymes like neutrophil serine protease 4 (NSP4) via streptavidin-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
